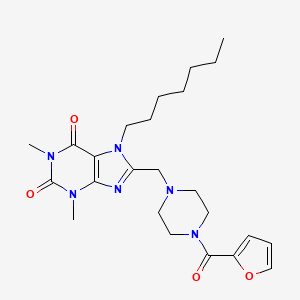
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H34N6O4 and its molecular weight is 470.574. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that exhibits potential biological activities due to its unique structural components. This compound features a purine core, which is integral to many biological processes, and its functional groups may influence its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C21H30N6O4 with a molecular weight of approximately 442.51 g/mol. The structure includes a purine base fused with a furan ring and a piperazine moiety, enhancing its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N6O4 |
| Molecular Weight | 442.51 g/mol |
| LogP | 1.6746 |
| Polar Surface Area | 72.719 Ų |
| Hydrogen Bond Acceptors Count | 9 |
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
- Anticancer Properties : Inhibition of PI3K and B-Raf can lead to reduced cell growth in cancerous tissues.
- Neuroprotective Effects : Compounds containing piperazine moieties have been associated with neuroprotective activities.
- Antioxidant Activity : Similar xanthine derivatives show antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of purine derivatives:
- Study on Xanthine Derivatives : Research published in the Journal of Medicinal Chemistry highlighted that xanthine derivatives could inhibit PI3K, suggesting potential applications in treating cancers .
- Neuroprotective Studies : Compounds similar to the target compound have demonstrated neuroprotective effects in animal models of neurodegenerative diseases.
Comparative Analysis
To better understand the uniqueness of this compound compared to other purine derivatives, the following table summarizes key structural features and associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(Ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Ethylamino group | Caffeine-like effects |
| 4-(Furan-2-carbonyl)piperazine | Furan and piperazine | Potential neuroprotective effects |
| 1-Methyl-1H-purine-2,6(3H,7H)-dione | Methyl group at position 1 | Antioxidant properties |
Eigenschaften
IUPAC Name |
8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O4/c1-4-5-6-7-8-11-30-19(25-21-20(30)23(32)27(3)24(33)26(21)2)17-28-12-14-29(15-13-28)22(31)18-10-9-16-34-18/h9-10,16H,4-8,11-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSILOCDBOORLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














